molecular formula C16H21N3O3 B257395 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No. B257395
M. Wt: 303.36 g/mol
InChI Key: ZWZWLWJYFWBLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation in the brain and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for maximum yield and purity.

Synthesis Methods

Compound X is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form an intermediate product. The intermediate product is then reacted with 4-methyl-1,2,5-oxadiazol-3-amine to form 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X. The synthesis method has been optimized to achieve high yields and purity of the 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
In the field of neuroscience, 2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide X has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C16H21N3O3/c1-10-14(19-22-18-10)17-15(20)11(2)21-13-8-6-12(7-9-13)16(3,4)5/h6-9,11H,1-5H3,(H,17,19,20)

InChI Key

ZWZWLWJYFWBLBC-UHFFFAOYSA-N

SMILES

CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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